4-Aminobenzo[d]oxazol-2(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one and its derivatives involves various strategies, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. Such methods allow for the efficient creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility and stereoselectivity of these synthetic approaches (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Aminobenzo[d]oxazol-2(3H)-one derivatives has been elucidated using various techniques, including X-ray diffraction analysis. This analysis confirms the configuration around the double bond of the major stereoisomers, providing insights into the molecular geometry and electronic structure of these compounds (Gabriele et al., 2006).
Chemical Reactions and Properties
4-Aminobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. It participates in metal-free synthesis processes, such as the aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas, leading to the formation of 2-aminobenzothiazoles and related compounds. These reactions highlight the compound's reactivity and potential for creating a wide range of heterocyclic structures (Zhao et al., 2013).
Physical Properties Analysis
The physical properties of 4-Aminobenzo[d]oxazol-2(3H)-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific studies focused on these aspects were not identified in the search, it's understood that these properties are typically analyzed using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction.
Chemical Properties Analysis
The chemical properties of 4-Aminobenzo[d]oxazol-2(3H)-one derivatives, including reactivity, stability, and functional group transformations, are fundamental for their application in synthetic organic chemistry. The compound's ability to undergo transformations such as the Dimroth rearrangement, as well as its participation in the formation of 1,2,4-oxadiazoles and related heterocycles, demonstrates its reactive nature and potential as a building block in organic synthesis (Rozhkov et al., 2004).
Scientific Research Applications
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Anthelmintic Applications
- Field: Parasitology
- Application: Benzoxazole derivatives have been used in the development of anthelmintic compounds .
- Method: In vivo anthelmintic properties were evaluated using Trichinella spiralis infected mice .
- Results: A dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49% .
-
Antimicrobial Applications
-
Anti-inflammatory Applications
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Inhibitors of Mycobacterium tuberculosis
- Field: Microbiology
- Application: Benzoxazole derivatives have been developed as novel inhibitors of Mycobacterium tuberculosis InhA .
- Method: Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
- Results: Among the compounds tested, one was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA, inhibited drug sensitive MTB with MIC 17.11 μM and was non-cytotoxic at 100 μM .
-
Synthesis of N-heterocycles
- Field: Organic Chemistry
- Application: A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed for the first time .
- Method: This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo [d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo [d]oxazoles, from readily available starting materials in a single step .
-
Anti-Tuberculosis Applications
- Field: Microbiology
- Application: Benzoxazole derivatives have been developed as novel inhibitors of Mycobacterium tuberculosis InhA .
- Method: Compounds were evaluated for MTB InhA inhibition study, in vitro activity against drug-sensitive and -resistant MTB strains, and cytotoxicity against RAW 264.7 cell line .
- Results: Among the compounds tested, one was found to be the most promising compound with IC50 of 5.12 ± 0.44 μM against MTB InhA, inhibited drug sensitive MTB with MIC 17.11 μM and was non-cytotoxic at 100 μM .
-
Synthesis of N-Heterocycles
- Field: Organic Chemistry
- Application: A rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .
- Method: This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo [d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo [d]oxazoles, from readily available starting materials in a single step .
Safety And Hazards
The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-amino-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGTAGWVRMFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601657 |
Source
|
Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzo[d]oxazol-2(3H)-one | |
CAS RN |
81900-93-8 |
Source
|
Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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